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CAS No.: 22633-57-4
Cat. No.: B1401009
Get Quote
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This technical guide provides a comprehensive analysis of the expected spectroscopic
characteristics of 4-(2,2-dimethoxyethyl)morpholine. Designed for researchers, scientists,
and professionals in drug development, this document offers an in-depth exploration of the
compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data. The insights herein are built upon established spectroscopic principles and data from
closely related morpholine analogues, offering a robust predictive framework for the
characterization of this molecule.

Introduction

4-(2,2-Dimethoxyethyl)morpholine is a substituted morpholine derivative. The morpholine
scaffold is a common feature in many biologically active compounds and pharmaceuticals,
making the detailed structural elucidation of its derivatives crucial for research and
development.[1][2] Spectroscopic analysis is the cornerstone of such characterization,
providing a fingerprint of the molecule's structure and connectivity. This guide will delve into the
expected spectral data, the underlying principles of interpretation, and standardized protocols
for data acquisition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 4-(2,2-dimethoxyethyl)morpholine, both *H and 3C NMR will
provide critical information about its molecular framework.

'H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical
environment, and their connectivity through spin-spin coupling.

Expected *H NMR Data (Predicted)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~4.50 t,J=55Hz 1H H-1'
~3.68 t,J=45Hz 4H H-3, H-5
~3.30 S 6H -OCHs
~2.65 d,J=55Hz 2H H-2'
~2.45 t,J=45Hz 4H H-2, H-6

Interpretation and Rationale:

The morpholine ring typically exhibits a distinct pattern in the *H NMR spectrum. The protons
on the carbons adjacent to the oxygen (H-3 and H-5) are expected to be the most deshielded
of the ring protons, appearing at a lower field (~3.68 ppm) due to the electronegativity of the
oxygen atom.[3] The protons adjacent to the nitrogen (H-2 and H-6) will appear at a slightly
higher field (~2.45 ppm). Both sets of morpholine protons are expected to appear as triplets
due to coupling with their vicinal protons.

The 2,2-dimethoxyethyl side chain introduces several key signals. The single proton on the
carbon bearing the two methoxy groups (the acetal proton, H-1') is expected to be a triplet
around 4.50 ppm, deshielded by the two adjacent oxygen atoms. The two protons on the
carbon adjacent to the morpholine nitrogen (H-2") will likely appear as a doublet around 2.65
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ppm, coupled to the acetal proton. The six protons of the two equivalent methoxy groups will
give rise to a sharp singlet at approximately 3.30 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of chemically distinct carbon
environments.

Expected 3C NMR Data (Predicted)

Chemical Shift (6, ppm) Assighment
~102.5 C-1

~67.0 C-3,C-5
~61.0 Cc-2

~54.0 -OCHs

~53.5 C-2,C-6

Interpretation and Rationale:

The carbon of the acetal group (C-1") is expected to be the most downfield signal in the
aliphatic region (~102.5 ppm) due to the direct attachment of two oxygen atoms. The carbons
of the morpholine ring adjacent to the oxygen (C-3 and C-5) will resonate around 67.0 ppm, a
characteristic chemical shift for such carbons in a morpholine ring.[3] The carbons adjacent to
the nitrogen (C-2 and C-6) will be found at a slightly higher field, around 53.5 ppm. The carbon
of the methylene group in the side chain (C-2') is anticipated around 61.0 ppm, and the carbons
of the two equivalent methoxy groups will appear at approximately 54.0 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
determination.

Workflow for NMR Analysis
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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Expected IR Data (Predicted)

Wavenumber (cm—?) Intensity Assignment
2950-2800 Strong C-H stretching (aliphatic)
C-O-C stretching (ether and
1115-1090 Strong
acetal)
C-N stretching (aliphatic
1140-1120 Strong

amine)

Interpretation and Rationale:

The IR spectrum of 4-(2,2-dimethoxyethyl)morpholine is expected to be dominated by strong
C-H stretching vibrations in the 2950-2800 cm~1 region, characteristic of the methylene and
methoxy groups. A prominent and strong absorption band between 1115-1090 cm~1is
anticipated, corresponding to the C-O-C stretching of the morpholine ether linkage and the
acetal group. The C-N stretching of the tertiary amine in the morpholine ring is expected to
appear as a strong band in the 1140-1120 cm~1 region. The absence of significant peaks in the
O-H (~3200-3600 cm~1) and C=0 (~1650-1750 cm~1) regions would confirm the purity of the
compound and the absence of hydrolyzed or oxidized byproducts.
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Experimental Protocol: IR Data Acquisition

Place a drop of neat liquid sample
on the ATR crystal

v
(Acquire background spectrum)

y
(Acquire sample spectrum)

EDrocess data (baseline Correction)

peak labeling)

Click to download full resolution via product page
Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data (Predicted)
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miz Relative Intensity Assighment

175 Moderate [M]* (Molecular lon)
144 Moderate [M - OCHs]*

100 High [M - CH(OCHs3)2]*
75 High [CH(OCH3)2]*

[CaHs]* fragment from
57 Moderate o
morpholine ring

Interpretation and Rationale:

In an electron ionization (El) mass spectrum, the molecular ion peak [M]* for 4-(2,2-
dimethoxyethyl)morpholine would be observed at m/z 175. A common fragmentation
pathway would be the loss of a methoxy radical (-OCHs) to give a fragment at m/z 144. The
most significant fragmentation is expected to be the cleavage of the C-C bond between the
morpholine ring and the side chain, leading to a stable morpholinomethyl cation at m/z 100,
which would likely be the base peak. The complementary fragment, the dimethoxymethyl
cation, would be observed at m/z 75. Further fragmentation of the morpholine ring could lead to
smaller fragments, such as the one at m/z 57.

Conclusion

The predicted 'H NMR, 13C NMR, IR, and MS spectral data presented in this guide provide a
comprehensive spectroscopic profile for 4-(2,2-dimethoxyethyl)morpholine. This information,
grounded in fundamental principles and data from analogous structures, serves as a valuable
resource for the identification and characterization of this compound in a research and
development setting. The provided experimental protocols offer a standardized approach to
data acquisition, ensuring reproducibility and accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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